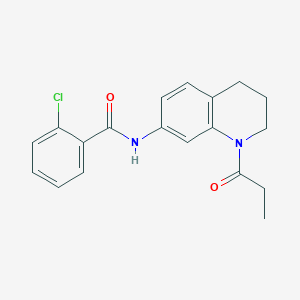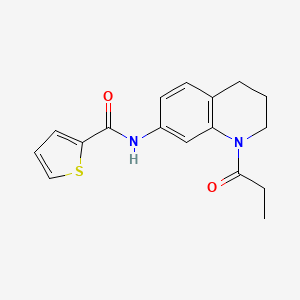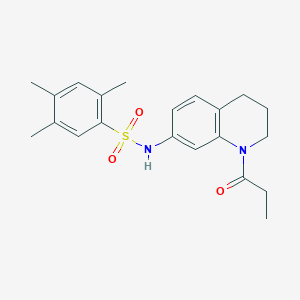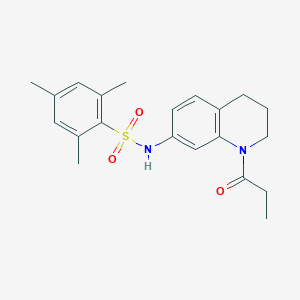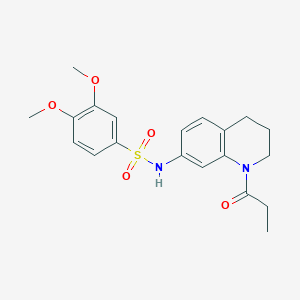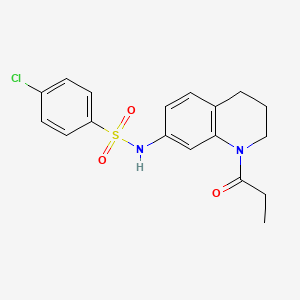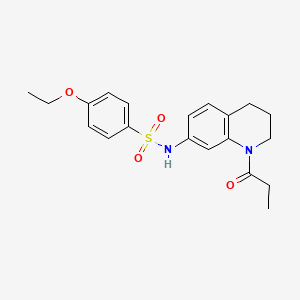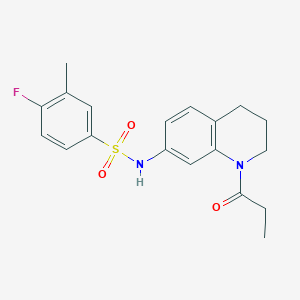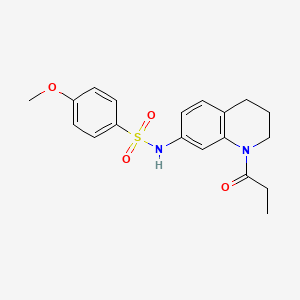
4-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide” is a chemical compound with the molecular formula C19H22N2O4S and a molecular weight of 374.46 . It is also known by the registry number ZINC000017248168 .
Molecular Structure Analysis
The compound’s structure can be represented by the SMILES notation: CCC(=O)N1CCCc2cc(NS(=O)(=O)c3ccc(OC)cc3)ccc12 . The InChI representation is: InChI=1/C19H22N2O4S/c1-3-19(22)21-12-4-5-14-13-15(6-11-18(14)21)20-26(23,24)17-9-7-16(25-2)8-10-17/h6-11,13,20H,3-5,12H2,1-2H3 .Physical And Chemical Properties Analysis
The compound’s solubility in DMSO is unknown . More detailed physical and chemical properties are not available in the current literature.Aplicaciones Científicas De Investigación
4-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide has been studied for its potential use in a wide range of scientific research applications. It has been used as a tool to study the structure and function of proteins, as well as to study the biochemical and physiological effects of drugs. Additionally, it has been used to study the interactions between proteins and small molecules, and to study the mechanisms of action of drugs.
Mecanismo De Acción
4-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide has been studied for its potential mechanism of action. It is believed to interact with proteins in the body, which can affect protein structure and function. This can lead to changes in the physiological and biochemical processes in the body, which can result in changes in drug efficacy. Additionally, this compound has been studied for its potential ability to modulate the activity of enzymes, which can affect the metabolism of drugs.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been found to modulate the activity of enzymes, which can affect the metabolism of drugs. Additionally, it has been found to interact with proteins in the body, which can affect protein structure and function. This can lead to changes in the biochemical and physiological processes in the body, which can result in changes in drug efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide has several advantages and limitations for use in laboratory experiments. One advantage is that it is a small molecule, which makes it relatively easy to synthesize and handle. Additionally, it is relatively stable, making it suitable for use in long-term experiments. However, one limitation is that it is not as efficient as other compounds at modulating protein activity, which can limit its use in certain types of experiments.
Direcciones Futuras
There is a wide range of potential future directions for research on 4-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide. One potential direction is to further study its mechanism of action and its potential biochemical and physiological effects. Additionally, further research could be done to study its potential use as a drug delivery system or as a tool to study protein-small molecule interactions. Additionally, further research could be done to study its potential use in drug design and development. Finally, further research could be done to study its potential use in the development of new drugs and treatments.
Métodos De Síntesis
4-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide can be synthesized from commercially available materials using a two-step reaction sequence. The first step involves the reaction of 1-propanoyl-1,2,3,4-tetrahydroquinoline with 4-methoxybenzene-1-sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide. The second step involves the deprotection of the sulfonamide with aqueous hydrochloric acid, which yields this compound.
Propiedades
IUPAC Name |
4-methoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-3-19(22)21-12-4-5-14-6-7-15(13-18(14)21)20-26(23,24)17-10-8-16(25-2)9-11-17/h6-11,13,20H,3-5,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJRSCNTYLPSSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

